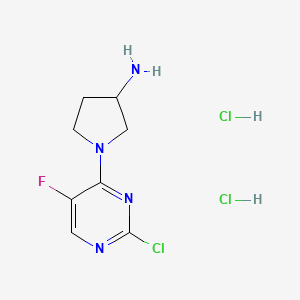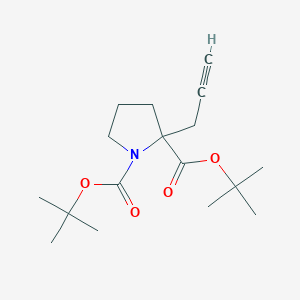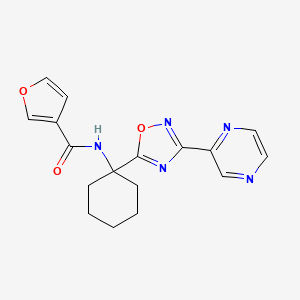
N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C17H17N5O3 and its molecular weight is 339.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis of various heterocyclic compounds, including 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, based on furan derivatives and exploring their chemical properties and potential biological activities. The synthesis process involves the reaction of N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine and its derivatives to afford N-alkylated products and subsequent cyclization reactions to produce heterocyclic derivatives (El-Essawy & Rady, 2011).
Potential Biological Activities
- Antiviral Activities: Certain heterocyclic compounds based on furanone derivatives have been tested for anti-avian influenza virus activity (H5N1), showing promising results against the virus, indicating their potential as antiviral agents (Flefel et al., 2012).
- Antimycobacterial Activities: Substituted isosteres of pyridine- and pyrazinecarboxylic acids, incorporating 1,2,4-oxadiazole rings, have been synthesized and tested against Mycobacterium tuberculosis. These compounds exhibit activities suggesting their role as carboxylic acid isosteres, with some showing higher potency than the reference drug pyrazinamide, indicating their potential in treating tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Anticancer and Antimicrobial Activities
Further exploration into the chemical space of heterocyclic compounds includes the synthesis of pyridines, thioamides, thiazoles, and other derivatives from chalcone backbones, demonstrating significant biological activities such as antimicrobial and anticancer properties (Zaki, Al-Gendey, & Abdelhamid, 2018).
Advanced Synthesis Techniques and Characterization
Advancements in the synthesis and characterization of novel heterocyclic compounds, including oxadiazole and pyrazine derivatives, highlight the ongoing research efforts to develop new materials with potential applications in various scientific fields. These efforts include detailed spectroscopic analyses, computational studies, and evaluations of their properties for potential use in high-energy materials and pharmacological applications (El-Azab et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the c-Jun N-terminal kinase 3 (JNK3) . JNK3 is a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling pathways. It is involved in various physiological processes, including inflammation, apoptosis, and cellular differentiation.
Mode of Action
The compound interacts with JNK3 at its binding site, forming a complex that can modulate the kinase’s activity . The docking of the compound at the binding site of JNK3 yields a binding energy of -6.25 kcal/mol, indicating a strong interaction .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific cellular context and the status of the JNK3 pathway. Given the role of JNK3 in cellular signaling, the compound could potentially influence a range of cellular responses, from inflammation to apoptosis .
Properties
IUPAC Name |
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-15(12-4-9-24-11-12)21-17(5-2-1-3-6-17)16-20-14(22-25-16)13-10-18-7-8-19-13/h4,7-11H,1-3,5-6H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNYQHIXVIDGQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=COC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
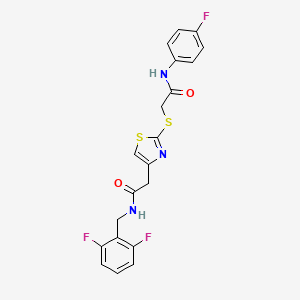

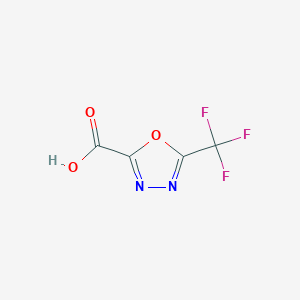
![3-{[(3-methylbutanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2416135.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2416136.png)

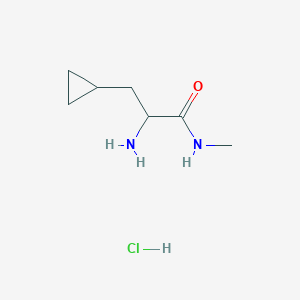

![2-Furyl 4-[(4-methylpiperidyl)sulfonyl]piperazinyl ketone](/img/structure/B2416142.png)
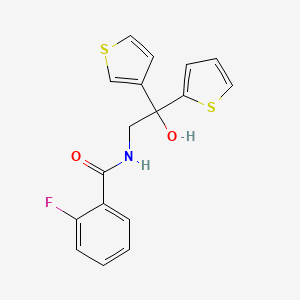

![[4-(4-Aminophenyl)oxan-4-yl]methanol](/img/structure/B2416148.png)
